2-Amino-2-(1-methylpiperidin-4-yl)ethanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-2-(1-methylpiperidin-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-4-2-7(3-5-10)8(9)6-11/h7-8,11H,2-6,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMHQEINKCGOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comprehensive Spectroscopic and Advanced Analytical Characterization of 2 Amino 2 1 Methylpiperidin 4 Yl Ethanol
Structural Elucidation through Modern Spectroscopic Techniques
Structural elucidation is the cornerstone of chemical analysis, providing a detailed map of the atomic connectivity and chemical environment within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecular skeleton and the spatial relationships between atoms can be constructed.
¹H NMR Spectroscopy: A proton NMR spectrum of 2-Amino-2-(1-methylpiperidin-4-yl)ethanol would be expected to show distinct signals for each unique proton environment. The approximate chemical shifts (δ) are predicted based on the electronic environment of the protons.
Hydroxymethyl Protons (-CH₂OH): The two protons on the carbon bearing the hydroxyl group would likely appear as a multiplet, influenced by the adjacent chiral center.
Methine Proton (-CH(NH₂)-): The single proton on the chiral carbon attached to the amino group and the piperidine (B6355638) ring would also be a multiplet.
Piperidine Ring Protons: The protons on the piperidine ring would present as complex multiplets. The axial and equatorial protons at positions 2, 3, 5, and 6 are diastereotopic and would have different chemical shifts.
N-Methyl Protons (-N-CH₃): The three protons of the methyl group attached to the piperidine nitrogen would typically appear as a sharp singlet, likely in the 2.2-2.5 ppm range.
Amine and Hydroxyl Protons (-NH₂, -OH): These protons are exchangeable and may appear as broad singlets. Their chemical shift can vary significantly depending on the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: A ¹³C NMR spectrum provides information on the different carbon environments in the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in unique chemical environments.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (in ketones) | 205 - 220 | The carbon atom of the hydroxymethyl group is deshielded by the adjacent oxygen atom. |
| C=O (in aldehydes) | 190 - 200 | The chiral carbon is attached to both a nitrogen and another carbon, influencing its shift. |
| C=O (in acids and esters) | 170 - 185 | The carbon atom at the junction of the piperidine ring and the side chain. |
| C in aromatic rings | 125 - 150 | Carbons adjacent to the piperidine nitrogen are deshielded. |
| C=C (in alkenes) | 115 - 140 | Carbons beta to the piperidine nitrogen. |
Note: The predicted chemical shift values are estimates based on typical ranges for similar functional groups and may vary in an actual experimental spectrum. libretexts.org
2D-NMR Experiments: To make an unambiguous assignment of all proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be indispensable.
COSY: Would reveal ¹H-¹H coupling relationships, helping to trace the connectivity of protons within the piperidine ring and the ethanol (B145695) side chain.
HSQC: Would correlate each proton signal with its directly attached carbon atom, allowing for the assignment of carbon signals based on the more easily interpreted proton spectrum.
HMBC: Would show correlations between protons and carbons that are two or three bonds away, confirming the connectivity between different fragments of the molecule, such as the attachment of the side chain to the piperidine ring.
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.
For this compound (Molecular Formula: C₈H₁₈N₂O), the expected monoisotopic mass is approximately 158.1419 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS can measure the mass of a molecule with extremely high accuracy (typically to within 5 ppm). This allows for the unambiguous determination of the elemental composition and confirmation of the molecular formula. An HRMS experiment on this compound would be expected to yield a mass value that corresponds precisely to the calculated mass for C₈H₁₈N₂O.
Fragmentation Pattern: In a standard mass spectrometry experiment (e.g., using Electron Ionization - EI), the molecule would be expected to fragment in a predictable manner. Key fragmentation pathways would likely involve the loss of the hydroxyl group, the amino group, or cleavage of the piperidine ring. The most stable fragments, such as the N-methylpiperidine cation, would likely produce prominent peaks in the spectrum.
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the presence of specific functional groups.
The IR spectrum of this compound would be expected to exhibit characteristic absorption bands:
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
N-H Stretch: One or two sharp to moderately broad bands in the 3300-3500 cm⁻¹ region, corresponding to the primary amine group.
C-H Stretch: Multiple bands in the 2800-3000 cm⁻¹ region, arising from the C-H bonds of the piperidine ring, methyl group, and ethanol side chain.
N-H Bend: A bending vibration for the primary amine, typically seen around 1590-1650 cm⁻¹.
C-O Stretch: A strong band in the 1000-1260 cm⁻¹ region, indicative of the alcohol C-O bond.
C-N Stretch: Vibrations for the tertiary amine in the ring and the primary amine would appear in the 1020-1250 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds of the carbon skeleton.
Quantitative Analysis and Purity Assessment Methodologies
Beyond structural confirmation, it is crucial to determine the purity of a chemical compound and quantify it in various matrices. Chromatographic techniques are the primary methods used for these assessments.
High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a polar, basic compound like this compound, a reversed-phase HPLC method would be most suitable.
A typical HPLC method would involve:
Column: A C18 stationary phase column is commonly used for separating polar to moderately non-polar compounds.
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be necessary to ensure the elution of all potential impurities. akjournals.com
Detection: As the compound lacks a strong chromophore, UV detection at low wavelengths (e.g., < 220 nm) might be possible. However, for higher sensitivity and specificity, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS) would be superior. myfoodresearch.com
Derivatization: To enhance detection by UV or fluorescence detectors, pre-column derivatization with reagents that react with the primary amine group (e.g., o-phthaldialdehyde) can be employed. nih.govnih.gov
This method would be used to determine the purity of a sample by separating the main compound from any synthesis-related impurities or degradation products. The area of the main peak relative to the total area of all peaks provides a measure of purity.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. Due to the low volatility and high polarity of this compound (owing to its hydroxyl and amino groups), direct analysis by GC is challenging and can result in poor peak shape and low sensitivity. oup.com
For the analysis of volatile impurities (e.g., residual solvents from synthesis), a headspace GC method would be appropriate. For direct analysis of the compound itself, derivatization is typically required to increase its volatility and thermal stability. oup.com Common derivatization strategies for amino alcohols include:
Silylation: Reacting the active hydrogens of the -OH and -NH₂ groups with a silylating agent (e.g., BSTFA) to form less polar, more volatile trimethylsilyl (B98337) derivatives.
Acylation: Reacting with an acylating agent (e.g., trifluoroacetic anhydride) to form volatile ester and amide derivatives.
The derivatized sample would then be injected into the GC, typically equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), to separate and quantify the compound and any related impurities.
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Assessment
Thin-Layer Chromatography (TLC) is a fundamental and highly effective technique for the qualitative analysis of this compound. Its application is crucial during synthesis to monitor the conversion of starting materials to the final product and for a preliminary evaluation of the compound's purity. Given the polar nature of the target compound, which contains both hydroxyl (-OH) and amino (-NH2) functional groups, specific stationary and mobile phases are required for effective separation.
Typically, silica (B1680970) gel 60 F254 plates are used as the stationary phase due to their polarity and wide applicability. nih.gov The choice of the mobile phase (eluent) is critical and is determined by the polarity of the compounds to be separated. For polar amino compounds, solvent systems often consist of a mixture of a relatively non-polar solvent, a polar solvent, and an acid or base to suppress the ionization of the amino group and reduce tailing on the silica plate.
A common eluent system suitable for amino alcohols involves a combination of n-butanol, acetic acid, and water. gavinpublishers.comnih.gov The ratio of these components can be adjusted to optimize the separation and achieve a suitable Retention Factor (Rf) value. The Rf value, defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound under a specific set of TLC conditions. For this compound, an Rf value in the range of 0.3-0.5 is often desired for good resolution and accurate assessment.
Visualization of the spots on the TLC plate is necessary as the compound is not colored. This can be achieved by exposing the developed plate to iodine vapor or by spraying it with a visualizing agent. Ninhydrin is a highly specific reagent for primary and secondary amines, which reacts with the amino group of the target molecule to produce a characteristic purple or violet spot, known as Ruhemann's purple, upon heating. gavinpublishers.comnih.gov This allows for sensitive detection of the compound.
The table below illustrates a representative TLC system that could be employed to monitor the synthesis of this compound from a less polar precursor.
Table 1: Representative TLC System for Analysis of this compound
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F254 on aluminum backing |
| Mobile Phase | n-Butanol : Acetic Acid : Water (4:1:1 v/v/v) |
| Visualization | Ninhydrin solution spray followed by heating at 110°C |
| Precursor (Example) | Lower polarity, lacks amino/hydroxyl groups |
| Expected Precursor Rf | ~0.80 |
| Product Rf | ~0.45 |
| Application | Reaction monitoring and qualitative purity check |
Solid-State Structural Characterization
X-ray Diffraction (XRD) for Crystal Structure Determination and Polymorphism Analysis
Single-crystal X-ray Diffraction (XRD) is the definitive analytical method for determining the precise three-dimensional atomic arrangement of this compound in its solid crystalline state. This technique provides unequivocal proof of the compound's molecular structure, including bond lengths, bond angles, and stereochemistry. For a molecule with multiple functional groups and a non-planar ring system, XRD is invaluable for confirming its conformation.
Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a known phenomenon for amino alcohols. gavinpublishers.com Different polymorphs of a substance can exhibit distinct physical properties. XRD is the primary tool for identifying and characterizing different polymorphic forms. By analyzing crystals grown under various conditions (e.g., different solvents, temperatures, or cooling rates), it is possible to determine if this compound exhibits polymorphism. Each polymorph would produce a unique diffraction pattern, corresponding to a different crystal system, space group, and unit cell dimensions.
While specific crystallographic data for this compound is not publicly available, the table below outlines the key parameters that would be determined from a single-crystal XRD analysis, using data from a related N-oxide piperidine ethanol complex as an illustrative example of the type of information obtained. nih.gov
Table 2: Illustrative Crystallographic Data Parameters Determined by XRD
| Parameter | Description (Example Data for a Related Structure nih.gov) |
| Empirical Formula | C8H18N2O |
| Crystal System | To be determined (e.g., Monoclinic) |
| Space Group | To be determined (e.g., P21/c) |
| a (Å) | To be determined (e.g., 10.123) |
| b (Å) | To be determined (e.g., 15.456) |
| c (Å) | To be determined (e.g., 11.789) |
| α (°) | To be determined (e.g., 90) |
| β (°) | To be determined (e.g., 105.12) |
| γ (°) | To be determined (e.g., 90) |
| Volume (Å3) | To be determined (e.g., 1778.1) |
| Z (Molecules/Unit Cell) | To be determined (e.g., 4) |
Advanced Chemical Reactivity and Transformation Studies of 2 Amino 2 1 Methylpiperidin 4 Yl Ethanol
Chemical Reactions of the Amino Functionality
The primary amino group in 2-Amino-2-(1-methylpiperidin-4-yl)ethanol serves as a key handle for a variety of chemical transformations due to its nucleophilic character. It readily participates in reactions that form new carbon-nitrogen or heteroatom-nitrogen bonds.
Acylation: The primary amine can be readily acylated using acylating agents such as acyl chlorides or acid anhydrides. chemguide.co.uk To achieve chemoselectivity and favor N-acylation over O-acylation of the hydroxyl group, the reaction can be performed under acidic conditions. In an acidic medium, the more basic amino group is protonated, reducing its nucleophilicity and allowing the hydroxyl group to be acylated preferentially. nih.gov Conversely, under basic or neutral conditions, the more nucleophilic amine reacts preferentially.
Alkylation: N-alkylation of the primary amino group can be accomplished using various alkylating agents, including alkyl halides (e.g., methyl iodide) or sulfates (e.g., dimethyl sulfate). google.com Modern synthetic methods, such as hydrogen-borrowing catalysis (or transfer hydrogenation), offer an alternative route, enabling the use of alcohols as alkylating agents, with water being the only byproduct. nih.gov This approach is particularly valuable for synthesizing enantioenriched products from chiral amino alcohols. nih.gov
Arylation: The introduction of an aryl group onto the nitrogen atom can be achieved through transition-metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, for example, is a powerful palladium-catalyzed method for forming C-N bonds and can be used to couple the primary amine with aryl halides or triflates. organic-chemistry.org
| Reaction Type | Reagent Class | Typical Reagents | Expected Product |
|---|---|---|---|
| Acylation | Acyl Halides / Anhydrides | Acetyl chloride, Acetic anhydride | N-acylated derivative |
| Alkylation | Alkyl Halides / Sulfates | Methyl iodide, Diethyl sulfate | N-alkylated derivative (secondary or tertiary amine) |
| Arylation | Aryl Halides / Triflates | Bromobenzene, Phenyl triflate (with Pd catalyst) | N-arylated derivative |
Amides: Amide bond formation is a fundamental transformation of the amino group. This can be achieved by reacting this compound with a carboxylic acid, often in the presence of a coupling agent, or more directly with an activated carboxylic acid derivative like an acyl chloride. google.commsu.edu The synthesis can be performed under various conditions, including metal-free and solvent-free systems at mild temperatures. nih.gov
Ureas: Urea derivatives can be synthesized through several routes. A common method involves the reaction of the primary amine with an isocyanate. nih.gov Isocyanates can be generated in situ from other amines via Hofmann, Curtius, or Lossen rearrangements, allowing for the one-pot synthesis of unsymmetrical ureas. organic-chemistry.org Safer alternatives to highly toxic phosgene, such as N,N'-carbonyldiimidazole (CDI), are widely used to facilitate the formation of the urea linkage. nih.gov Additionally, carbon dioxide can be utilized as a C1 building block for urea synthesis under atmospheric pressure. organic-chemistry.orgnih.gov
Carbamates: Carbamates, which are valuable as protecting groups in organic synthesis and are features of many therapeutic agents, can be formed from the amino functionality. nih.gov The reaction of the amine with chloroformates or by trapping in situ generated isocyanates with alcohols are common methods. organic-chemistry.org Modern, greener approaches utilize carbon dioxide as a carbonyl source, reacting it with the amine and an alcohol, often facilitated by a catalyst. organic-chemistry.orgresearchgate.net This three-component coupling offers a mild and efficient pathway to carbamate synthesis. organic-chemistry.org
The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. The amino and hydroxyl groups can participate in intramolecular or intermolecular cyclization reactions with appropriate electrophiles.
For instance, reaction with aldehydes or ketones can lead to the formation of five-membered oxazolidine rings. The reaction with bifunctional reagents containing two electrophilic centers can be used to construct larger, more complex heterocyclic systems. While specific studies on the cyclization of this compound are not widely documented, analogous reactions are well-established. For example, related amino-substituted pyrimidines undergo cyclization with reagents like carbon disulfide to form fused benzimidazole systems, demonstrating a common strategy for building novel heterocyclic structures from amino-functionalized precursors. researchgate.net
Chemical Transformations of the Hydroxyl Group
The primary hydroxyl group offers another site for chemical modification, allowing for transformations that can alter the polarity, solubility, and biological properties of the resulting derivatives.
Esterification: The primary alcohol can be converted to an ester through reaction with a carboxylic acid or its more reactive derivatives, such as acid chlorides and anhydrides. chemguide.co.uk The classic Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. sphinxsai.com To achieve selective O-esterification in the presence of the amino group, the reaction is typically conducted under acidic conditions, which protonates the amine and renders it non-nucleophilic.
Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base to form a nucleophilic alkoxide, which is then reacted with an alkylating agent like an alkyl halide. google.com Given the presence of the amino group, selective etherification of the hydroxyl group can be challenging, as N-alkylation can occur as a competing side reaction. google.com Careful selection of the base and reaction conditions is crucial to favor the desired O-alkylation.
| Reaction Type | Reagent Class | Typical Conditions | Expected Product |
|---|---|---|---|
| Esterification | Carboxylic Acids / Acid Chlorides | Acid catalyst (e.g., H₂SO₄) / Base (e.g., Pyridine) | Ester derivative |
| Etherification | Alkyl Halides | Strong base (e.g., NaH) followed by R-X | Ether derivative |
The primary alcohol moiety can be selectively oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.
Oxidation to Aldehydes: The partial oxidation of the primary alcohol to an aldehyde requires the use of mild and controlled oxidizing agents to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include Dess-Martin periodinane (DMP), Swern oxidation (using oxalyl chloride/DMSO), and Corey-Kim oxidation. organic-chemistry.org Catalytic systems, such as those employing TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) in the presence of a co-oxidant, are also highly effective and chemoselective. organic-chemistry.org
Oxidation to Carboxylic Acids: Stronger oxidizing agents will convert the primary alcohol directly into a carboxylic acid. organic-chemistry.org Reagents such as potassium permanganate (KMnO₄), chromic acid (generated from CrO₃ and sulfuric acid, i.e., Jones reagent), or ruthenium tetroxide (RuO₄) are effective for this transformation. organic-chemistry.org Modern methods often employ catalytic systems with terminal oxidants like oxygen or hydrogen peroxide for greener and more efficient processes. organic-chemistry.orgorganic-chemistry.org Preferential oxidation of primary hydroxyls in unprotected substrates can be achieved using reagents like trichloroisocyanuric acid (TCICA) with catalytic TEMPO. researchgate.net
| Target Product | Reagent/System | Typical Conditions |
|---|---|---|
| Aldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |
| Aldehyde | Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Low Temperature (-78 °C) |
| Aldehyde | TEMPO/NaOCl | CH₂Cl₂/H₂O, 0 °C |
| Carboxylic Acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0 °C to Room Temperature |
| Carboxylic Acid | KMnO₄ | Basic aqueous solution, heat |
| Carboxylic Acid | TEMPO/TCICA | MeCN/H₂O, Room Temperature |
Controlled Dehydration Reactions and Olefin Formation
The dehydration of the ethanol (B145695) moiety in this compound represents a potential route to the synthesis of novel vinylpiperidine derivatives. This elimination reaction, while seemingly straightforward, is subject to precise control by reaction conditions to favor the desired olefin product and avoid competing reaction pathways such as rearrangement or polymerization. The presence of the adjacent amino group can influence the reaction mechanism, potentially proceeding through an E1cb-like mechanism under basic conditions or a more traditional E1 or E2 pathway under acidic catalysis.
Key factors influencing the outcome of the dehydration include the choice of dehydrating agent, temperature, and solvent. Strong mineral acids, while effective, may lead to undesired side reactions due to the basicity of the piperidine (B6355638) and primary amino groups. Milder, more selective reagents are often preferred in the laboratory setting for substrates with multiple functional groups.
Table 1: Potential Conditions for Controlled Dehydration
| Dehydrating Agent | Proposed Mechanism | Potential Products | Notes |
| Concentrated H₂SO₄ | E1/E2 | 2-(1-methylpiperidin-4-yl)vinylamine | High risk of charring and side reactions. |
| Burgess Reagent | Eᵢ (syn-elimination) | 2-(1-methylpiperidin-4-yl)vinylamine | Mild conditions, good for sensitive substrates. |
| Martin Sulfurane | Eᵢ (syn-elimination) | 2-(1-methylpiperidin-4-yl)vinylamine | Neutral conditions, high yields for hindered alcohols. |
| POCl₃ in Pyridine (B92270) | E2 | 2-(1-methylpiperidin-4-yl)vinylamine | Common laboratory method for alcohol dehydration. |
Reactivity Modulations at the Piperidine Nitrogen
The tertiary nitrogen atom within the 1-methylpiperidine ring is a key locus of reactivity, susceptible to reactions that modulate its electronic and steric properties.
Quaternization: The lone pair of electrons on the piperidine nitrogen is readily available for nucleophilic attack on alkyl halides or other electrophiles, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.net This transformation significantly alters the molecule's polarity and steric bulk. The reaction is typically carried out by treating the parent amine with an alkylating agent, such as methyl iodide or dimethyl sulfate, often in a polar aprotic solvent. The rate of quaternization can be influenced by the steric hindrance around the nitrogen and the nature of the alkylating agent. researchgate.net
N-Oxide Formation: Oxidation of the tertiary piperidine nitrogen affords the corresponding N-oxide. This conversion can be achieved using various oxidizing agents, with hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) being common choices. rsc.org The formation of the N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen, which drastically changes the compound's physical and chemical properties, including its dipole moment and basicity. N-oxides are often more water-soluble than their parent amines. rsc.org
Table 2: Comparison of Quaternization and N-Oxide Formation
| Transformation | Reagents | Key Product Features |
| Quaternization | CH₃I, (CH₃)₂SO₄ | Forms a permanent positive charge; increases steric bulk. |
| N-Oxide Formation | H₂O₂, m-CPBA | Introduces a polar N-O bond; can be reduced back to the tertiary amine. rsc.org |
The piperidine ring of this compound exists predominantly in a chair conformation to minimize torsional and steric strain. The 1-methyl group and the 4-aminoethanol substituent can occupy either axial or equatorial positions. Due to steric considerations, the equatorial position is generally favored for bulky substituents.
For the 1-methyl group, there is a strong preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens at C-2 and C-6. The conformational preference of the 4-aminoethanol group is also expected to be equatorial. The chair-to-chair ring inversion is a dynamic process, but at room temperature, the equilibrium lies heavily towards the di-equatorial conformer. Computational studies and NMR spectroscopy are powerful tools for investigating these conformational equilibria. nih.govacs.org The energy barrier for ring inversion in N-methylpiperidine is substantially lower than that for cyclohexane, a phenomenon attributed to the presence of the nitrogen atom. rsc.org
Investigations into Regioselectivity and Stereoselectivity of Derived Reactions
Reactions involving this compound can exhibit both regioselectivity and stereoselectivity, particularly in reactions that generate new chiral centers or involve additions to the potential vinylpiperidine derivative.
Regioselectivity: In the context of the dehydration reaction, regioselectivity is not a primary concern as there is only one possible alkene product. However, in subsequent reactions of the derived vinylamine, such as electrophilic additions, the regiochemical outcome will be dictated by the electronic effects of the amino and piperidinyl groups. The synthesis of β-amino alcohols through the ring-opening of epoxides is a classic example where regioselectivity is crucial, with the nucleophilic amine typically attacking the less sterically hindered carbon of the epoxide. organic-chemistry.orgscirp.orgresearchgate.net
Stereoselectivity: If the amino or alcohol groups are involved in reactions that create a new stereocenter, the existing stereochemistry of the molecule can direct the approach of reagents, leading to a preference for one stereoisomer over another (diastereoselectivity). The synthesis of piperidine derivatives often places a strong emphasis on stereochemical control, as the spatial arrangement of substituents can be critical for biological activity. nih.govgoogle.comgoogle.com Methodologies for the stereoselective synthesis of piperidines are well-documented and often involve the use of chiral auxiliaries or catalysts. google.comnih.gov
Strategic Derivatization for Chemical Property Modulation and Functionalization
The presence of three distinct functional groups—the primary amine, the primary alcohol, and the tertiary amine—makes this compound a versatile scaffold for chemical derivatization. Selective functionalization of these groups can be achieved by careful choice of reagents and protecting group strategies.
N-Functionalization of the Primary Amine: The primary amino group can be readily acylated to form amides, alkylated to form secondary or tertiary amines, or reacted with aldehydes and ketones in reductive amination to generate a wide array of derivatives.
O-Functionalization of the Alcohol: The primary alcohol can be esterified to form esters, etherified to produce ethers, or oxidized to an aldehyde or carboxylic acid under controlled conditions.
Piperidine Ring Modification: While the C-H bonds of the piperidine ring are generally less reactive, modern catalytic methods allow for their selective functionalization, opening up further avenues for derivatization. nih.gov
This strategic derivatization allows for the fine-tuning of the molecule's physicochemical properties, such as its lipophilicity, polarity, and basicity, which is a common strategy in medicinal chemistry for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. mdpi.com
Broader Academic Applications in Organic Synthesis and Chemical Sciences
Exploration as a Chiral Auxiliary or Ligand in Asymmetric Catalysis
The presence of a stereocenter and two coordinating heteroatoms (nitrogen and oxygen) in a 1,2-relationship makes 2-Amino-2-(1-methylpiperidin-4-yl)ethanol a promising candidate for use as a chiral ligand in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. The amino group and the hydroxyl group can coordinate to a metal center, forming a stable five-membered chelate ring. The chirality at the carbon atom bearing these groups can then influence the stereochemical outcome of a reaction catalyzed by the metal complex.
Potential applications in this area could include its use in reactions such as asymmetric hydrogenation, alkylation, or aldol reactions. The N-methylated piperidine (B6355638) moiety could influence the steric environment around the catalytic center, potentially enhancing enantioselectivity.
While specific studies detailing the use of this compound as a chiral ligand are not prevalent in the current literature, the general utility of amino alcohols in asymmetric catalysis is well-established. For instance, related structures have been successfully employed in a variety of metal-catalyzed asymmetric transformations. The hypothetical performance of this compound as a ligand in a representative asymmetric reaction is outlined in the table below.
Table 1: Hypothetical Performance of this compound as a Chiral Ligand in Asymmetric Transfer Hydrogenation
| Metal Precursor | Substrate | Product | Enantiomeric Excess (ee %) | Yield (%) |
| [RuCl₂(p-cymene)]₂ | Acetophenone | 1-Phenylethanol | 85 | 92 |
| [Rh(cod)₂]BF₄ | Propiophenone | 1-Phenyl-1-propanol | 82 | 90 |
| Ir(cod)Cl]₂ | 1-(4-Methoxyphenyl)ethanone | 1-(4-Methoxyphenyl)ethanol | 88 | 95 |
Utility as a Precursor for the Synthesis of Novel Organic Materials and Supramolecular Assemblies
The bifunctional nature of this compound, possessing both a primary amine and a primary alcohol, allows it to serve as a versatile precursor for the synthesis of novel organic materials. These functional groups can undergo a variety of chemical transformations, enabling the incorporation of this building block into larger molecular architectures.
For example, the amino and hydroxyl groups can be used as points for polymerization, leading to the formation of chiral polyamides, polyesters, or polyurethanes. The inherent chirality of the monomer unit could impart unique properties to the resulting polymer, such as the ability to recognize other chiral molecules or to self-assemble into helical structures.
In the realm of supramolecular chemistry, derivatives of this compound could be designed to participate in non-covalent interactions, such as hydrogen bonding, to form well-defined supramolecular assemblies. The piperidine nitrogen can also be quaternized to introduce ionic interactions.
Design and Application in Chemical Probes for Studying Molecular Recognition
Chemical probes are essential tools for visualizing and understanding biological processes at the molecular level. The structural features of this compound make it an attractive scaffold for the design of such probes.
While specific examples of chemical probes derived from this compound are not widely reported, the general principles of probe design suggest its potential in this area. A hypothetical design of a fluorescent probe based on this scaffold is presented below.
Table 2: Hypothetical Design of a Fluorescent Chemical Probe
| Scaffold | Fluorophore | Linker | Potential Target |
| This compound | Dansyl chloride | Amide bond | Serine proteases |
| This compound | NBD chloride | Amine alkylation | G-protein coupled receptors |
Building Block in the Construction of Complex Natural Products and Synthetic Analogs
The piperidine ring is a common structural motif found in a wide variety of biologically active natural products. Therefore, substituted piperidines like this compound are valuable building blocks for the total synthesis of these complex molecules and their synthetic analogs.
The functional groups on this compound offer multiple points for elaboration and connection to other parts of a target molecule. Its chirality can be exploited to set a key stereocenter in the synthetic route. The synthesis of analogs of natural products allows for the exploration of structure-activity relationships and the development of new therapeutic agents.
Chemical Diversification and Design of Advanced Analogues of this compound
The chemical structure of this compound is amenable to a wide range of modifications, allowing for the creation of a library of advanced analogues with diverse properties. This chemical diversification is a key strategy in drug discovery and materials science.
The primary amino group can be acylated, alkylated, or converted into other functional groups. The hydroxyl group can be etherified, esterified, or oxidized. The nitrogen atom of the piperidine ring can be quaternized or incorporated into other heterocyclic systems. Each of these modifications can lead to new compounds with potentially enhanced or entirely different biological activities or material properties.
The following table lists some potential analogues and their possible applications.
Table 3: Potential Analogues and Their Applications
| Analogue | Modification | Potential Application |
| N-Acetyl-2-amino-2-(1-methylpiperidin-4-yl)ethanol | Acylation of the primary amine | Pharmaceutical intermediate |
| 2-Amino-2-(1-methylpiperidin-4-yl)ethyl acetate | Esterification of the hydroxyl group | Prodrug design |
| 2-Amino-2-(1,1-dimethylpiperidin-4-yl)ethanol iodide | Quaternization of the piperidine nitrogen | Ionic liquid component |
| 2-(Ethylamino)-2-(1-methylpiperidin-4-yl)ethanol | Alkylation of the primary amine | Precursor for more complex ligands |
Future Directions and Emerging Research Avenues for 2 Amino 2 1 Methylpiperidin 4 Yl Ethanol Research
Development of Innovative and Sustainable Synthetic Methodologies (e.g., Green Chemistry Principles)
The synthesis of complex molecules like 2-Amino-2-(1-methylpiperidin-4-yl)ethanol is increasingly being scrutinized through the lens of green chemistry. The goal is to develop methods that are not only efficient but also environmentally benign. Future research will likely focus on replacing traditional synthetic routes, which may involve hazardous reagents and generate significant waste, with more sustainable alternatives.
Key areas of development include:
Catalytic Hydrogenation: Moving away from stoichiometric reductants towards catalytic hydrogenation for the synthesis of the piperidine (B6355638) core can improve atom economy and reduce waste. nih.gov The use of heterogeneous catalysts, such as cobalt-based nanoparticles, could allow for acid-free hydrogenation processes, even in greener solvents like water. nih.gov
Biocatalysis: The use of enzymes to perform specific chemical transformations offers high selectivity under mild conditions, often in aqueous media, thereby reducing the environmental impact.
Alternative Solvents: Research into replacing conventional organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents is a critical aspect of sustainable chemistry. nih.govunibo.it Water-initiated processes for preparing piperidine building blocks represent a significant green synthetic procedure. ajchem-a.com
Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps into a single operation, reducing solvent use, energy consumption, and purification efforts. ajchem-a.com The development of novel MCRs for constructing highly substituted piperidine analogs is a promising area of research. ajchem-a.com
| Principle | Traditional Approach | Green Chemistry Approach |
|---|---|---|
| Solvents | Volatile organic compounds (VOCs) | Water, ionic liquids, supercritical fluids, bio-solvents nih.govunibo.it |
| Catalysis | Stoichiometric reagents, homogeneous catalysts | Heterogeneous catalysts, biocatalysts, recyclable catalysts nih.gov |
| Efficiency | Multi-step synthesis with intermediate isolation | One-pot synthesis, multicomponent reactions, flow chemistry ajchem-a.com |
| Energy | High temperature and pressure | Microwave-assisted or ultrasound-assisted synthesis, ambient conditions nih.gov |
Application of Advanced In-Situ Characterization Techniques for Reaction Monitoring
To optimize synthetic processes, a deep understanding of reaction kinetics, mechanisms, and the formation of intermediates is crucial. Advanced in-situ characterization techniques allow for real-time monitoring of chemical reactions as they occur, without the need to isolate samples. researching.cn This provides invaluable data for improving yield, purity, and process safety.
For the synthesis of this compound, these techniques could include:
In-situ Spectroscopy (NMR, FTIR, Raman): These methods can track the concentration of reactants, products, and intermediates in real-time. researchgate.net For instance, Raman spectroscopy is well-suited for in-situ/operando investigations of heterogeneous catalytic systems. researchgate.net
X-ray Techniques: In-situ X-ray absorption spectroscopy (XAS) and X-ray diffraction (XRD) can provide detailed information about the structural evolution and chemical state of catalysts and materials during a reaction. researchgate.netspringerprofessional.de
Scanning Probe Microscopy: Techniques like in-situ Atomic Force Microscopy (AFM) can be used to study crystal growth and the morphological evolution of materials during synthesis, which is particularly useful for non-destructive analysis of organic films. researching.cnjos.ac.cnresearching.cn
| Technique | Information Provided | Potential Application in Synthesis |
|---|---|---|
| In-situ NMR | Structural information, reaction kinetics, intermediate identification | Monitoring the formation of the piperidine ring and subsequent functionalization |
| In-situ FTIR/Raman | Vibrational modes, functional group changes, catalyst behavior researchgate.net | Tracking conversion rates and detecting transient species |
| In-situ X-ray Diffraction (XRD) | Crystalline structure, phase transformations springerprofessional.de | Analyzing catalyst structure or product crystallinity during the reaction |
| In-situ Atomic Force Microscopy (AFM) | Surface morphology, crystal growth dynamics researching.cn | Observing the crystallization process of the final product or intermediates |
Integration with Continuous Flow Chemistry and Automated Synthesis Platforms
Continuous flow chemistry and automated synthesis are transforming pharmaceutical and chemical manufacturing. nih.gov These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved process control, higher yields, and easier scalability. researchgate.net
The synthesis of this compound could be significantly enhanced by:
Continuous Flow Synthesis: Performing reactions in microreactors or flow systems allows for precise control over parameters like temperature, pressure, and reaction time. researchgate.net This is particularly beneficial for reactions that are highly exothermic or involve unstable intermediates. beilstein-journals.org Flow chemistry has been successfully applied to the synthesis of various amines and heterocyclic compounds. researchgate.netdigitellinc.comresearchgate.netacs.org
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses and purifications with minimal human intervention. researchgate.net These platforms can be used to rapidly generate libraries of derivatives of this compound for screening purposes. nih.govresearchgate.net Cartridge-based systems, for example, simplify the process by encapsulating the necessary reagents and catalysts for specific transformations like heterocycle formation or reductive amination. youtube.com
| Feature | Benefit |
|---|---|
| Precise Control | Improved reaction selectivity and yield; consistent product quality |
| Enhanced Safety | Small reaction volumes minimize risks associated with hazardous reagents or exothermic reactions beilstein-journals.org |
| Scalability | Easier to scale up production by running the system for longer or in parallel ("scaling out") researchgate.net |
| High-Throughput Screening | Automated platforms can rapidly synthesize and test a large number of compound derivatives researchgate.netresearchgate.net |
| Integration | Can be coupled with in-line purification and analytical techniques for a seamless workflow nih.gov |
Computational Design and Predictive Synthesis of Novel Derivatives
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and materials science. mdpi.com These approaches can predict the properties of molecules before they are synthesized, saving significant time and resources.
For this compound, future research will likely involve:
Structure-Based Drug Design: If the biological target of the compound is known, computational docking studies can be used to design derivatives with improved binding affinity and selectivity. nih.gov This has been applied to design novel piperidine-based inhibitors for various biological targets. nih.govresearchgate.net
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms can predict the biological activity or physicochemical properties of novel derivatives based on their structure.
De Novo Design: Algorithms can design entirely new molecules based on desired properties and synthetic feasibility, providing innovative starting points for new derivatives. mdpi.com
DFT Studies: Density Functional Theory (DFT) can be employed to study the reactivity and stability of designed compounds, helping to prioritize the most promising candidates for synthesis. nih.gov
| Computational Method | Purpose | Example Application |
|---|---|---|
| Molecular Docking | Predicting the binding orientation and affinity of a ligand to a target protein nih.gov | Designing derivatives with enhanced inhibitory activity against a specific enzyme |
| Molecular Dynamics (MD) Simulation | Simulating the movement of atoms and molecules to assess the stability of ligand-protein complexes nih.gov | Validating the stability of a designed inhibitor within the active site of its target |
| QSAR Modeling | Correlating chemical structure with biological activity to predict the potency of new compounds | Screening a virtual library of derivatives to identify those with the highest predicted activity |
| Density Functional Theory (DFT) | Calculating electronic structure to understand reactivity and molecular properties nih.govnih.gov | Comparing the reactivity of different proposed derivatives to guide synthesis efforts |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Amino-2-(1-methylpiperidin-4-yl)ethanol, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, a piperidine derivative (e.g., 1-methylpiperidin-4-yl) can react with a halogenated ethanol precursor under basic conditions (e.g., K₂CO₃ in acetone) at reflux temperatures (60–70°C for 8 hours). Post-synthesis purification involves extraction (ethyl acetate/water) and evaporation . Optimization may include adjusting solvent polarity, temperature, and catalyst loading.
Q. How can the molecular structure of this compound be characterized to confirm stereochemistry and purity?
- Methodology : Use a combination of NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for absolute configuration determination. For crystallography, SHELX software (e.g., SHELXL for refinement) is widely used to resolve small-molecule structures, even with high-resolution or twinned data . Elemental analysis (e.g., C, H, N percentages) and TLC (e.g., methanol:DCM 4:6) can validate purity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Methodology : Work in a fume hood with PPE (gloves, goggles, lab coat). Avoid inhalation/contact, as aminoethanol derivatives may exhibit reactive or toxic properties. Store in a cool, dry environment to prevent decomposition. Refer to Safety Data Sheets (SDS) for specific hazards, though acute toxicity data may require empirical evaluation .
Advanced Research Questions
Q. How can computational docking studies predict the bioactivity of this compound against enzymatic targets?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to calculate Gibbs free energy (ΔG) of ligand-protein interactions. For example, similar aminoethanol derivatives show hydrogen bonding (e.g., 2.2 Å with Gln215) and π–π interactions (4.1 Å with Tyr201) in collagenase binding pockets. Analyze binding poses and compare IC₅₀ values from analogous compounds to infer activity .
Q. What strategies resolve contradictions in experimental vs. theoretical data (e.g., NMR shifts vs. DFT calculations)?
- Methodology : Cross-validate computational models (DFT, molecular dynamics) with experimental data. Adjust solvation models or protonation states in simulations. For chiral discrepancies, use chiral chromatography or circular dichroism to confirm enantiomeric purity .
Q. How can enantioselective synthesis of this compound be achieved, and what catalysts are effective?
- Methodology : Employ chiral catalysts (e.g., Pd/C with H₂ for asymmetric hydrogenation) or enantiopure starting materials. For example, 2-azido intermediates can be reduced to yield enantiomerically pure aminoethanol derivatives (80% yield) . Monitor enantiomeric excess via HPLC with chiral columns.
Q. What in vitro assays are suitable for evaluating this compound’s interaction with neurological targets (e.g., receptors or transporters)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
